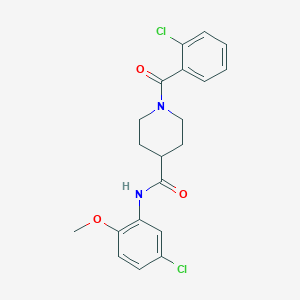
N-(5-chloro-2-methoxyphenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide is a synthetic compound that belongs to the piperidine family of drugs. It is commonly referred to as CMCC or Compound 10. CMCC has been the subject of numerous scientific studies due to its potential as a therapeutic agent for a variety of diseases.
作用机制
The mechanism of action of CMCC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
CMCC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce pain. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using CMCC in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, it has been shown to have a variety of potential therapeutic applications, which makes it a versatile tool for researchers. However, one limitation of using CMCC in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
未来方向
There are several potential future directions for research on CMCC. One area of interest is its potential as a treatment for Alzheimer's disease. Studies have shown that CMCC can improve cognitive function and memory in animal models of the disease, and further research is needed to determine its potential as a therapeutic agent in humans. Additionally, CMCC has been shown to have anti-tumor properties, and further research is needed to determine its potential as a cancer treatment. Finally, more research is needed to fully understand the mechanism of action of CMCC, which could lead to the development of more targeted and effective therapies.
合成方法
The synthesis of CMCC involves a multi-step process that begins with the reaction of 2-chlorobenzoyl chloride with piperidine. The resulting product is then reacted with 5-chloro-2-methoxyaniline to form the intermediate product, which is then reacted with 4-aminobutyric acid to yield CMCC.
科学研究应用
CMCC has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. Additionally, it has been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
IUPAC Name |
1-(2-chlorobenzoyl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O3/c1-27-18-7-6-14(21)12-17(18)23-19(25)13-8-10-24(11-9-13)20(26)15-4-2-3-5-16(15)22/h2-7,12-13H,8-11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZIPKFKEXKODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

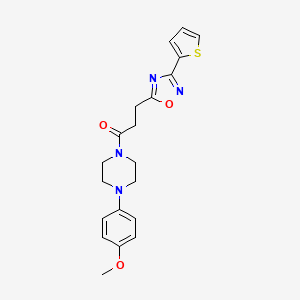
![2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693248.png)
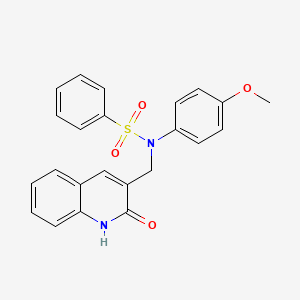
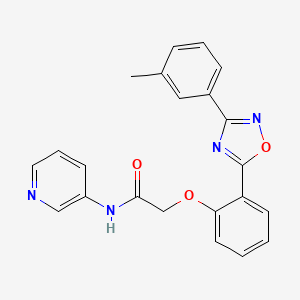
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7693268.png)

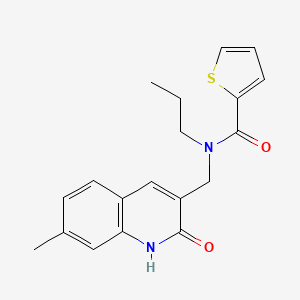
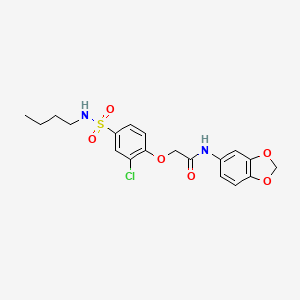
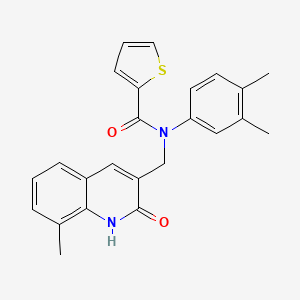
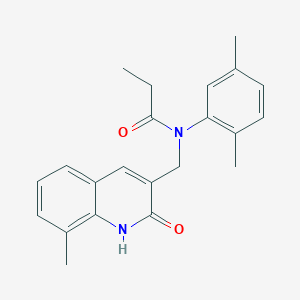

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7693322.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide](/img/structure/B7693330.png)
![3,4-dimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693334.png)